2',5'-Dichloro-3-(2-methylphenyl)propiophenone

Descripción general

Descripción

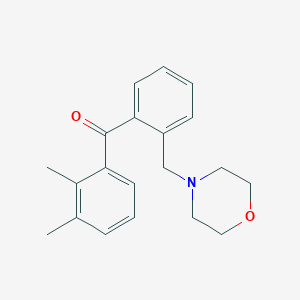

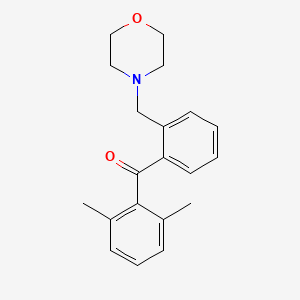

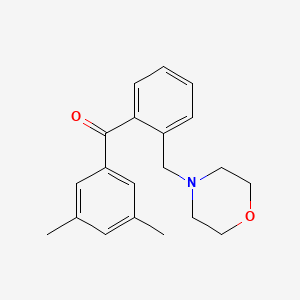

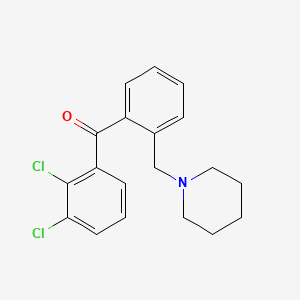

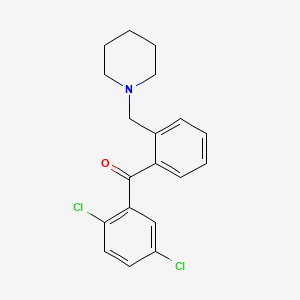

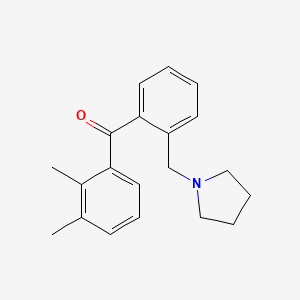

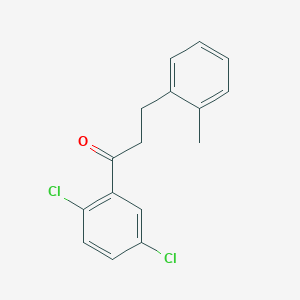

2’,5’-Dichloro-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It is used in synthesis reactions, catalysis studies, and as a precursor for various pharmaceutical compounds.

Molecular Structure Analysis

The molecular structure of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone is represented by the formula C16H14Cl2O . The molecular weight of the compound is 293.18800 .Physical And Chemical Properties Analysis

2’,5’-Dichloro-3-(2-methylphenyl)propiophenone has a molecular weight of 293.18800 and a density of 1.23g/cm3 . The boiling point of the compound is 414.4ºC at 760 mmHg . The melting point and flash point are not specified .Aplicaciones Científicas De Investigación

Antimicrobial Applications

A novel class of antimicrobial agents, 5-(alkylidene)thiophen-2(5H)-ones, were synthesized from 2-acyl-5-methoxythiophenes, which are derivatives of the compound of interest. These agents demonstrated significant biofilm reduction capabilities against the marine bacterium V. harveyi, indicating their potential in combatting microbial biofilms (Benneche et al., 2011).

Chemical Synthesis and Material Applications

The compound has been utilized in the synthesis of electrophilic trisubstituted ethylenes, which are essential precursors for high-performance polymers. The resulting copolymers exhibited high glass transition temperatures, indicating their potential in creating materials with enhanced thermal stability (Kim et al., 1999).

Unexpected Chemical Processes

In a surprising chemical reaction, chlorination of propiophenone, closely related to the compound , in specific conditions led to the formation of dihydroxyacids, such as 2-phenylglyceric acid. This unexpected outcome highlights the compound's potential in novel synthetic routes and chemical processes (Cossar et al., 1991).

Accelerated Semisynthesis

The compound has been involved in the accelerated semisynthesis of natural methoxylated propiophenones, important in various chemical industries. Techniques such as microwave and ultrasound-assisted synthesis were utilized, significantly reducing the reaction time and enhancing efficiency (Joshi et al., 2005).

Anticancer Research

Schiff bases derived from the compound have been synthesized and studied for their anticancer activity. Theoretical investigations, drug-DNA interaction studies, and cytotoxicity assays against cancer cell lines were conducted, indicating the compound's relevance in developing potential anticancer drugs (Uddin et al., 2020).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2’,5’-Dichloro-3-(2-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone to the active sites of these enzymes, potentially inhibiting or altering their activity .

Cellular Effects

2’,5’-Dichloro-3-(2-methylphenyl)propiophenone has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in detoxification processes, thereby impacting the overall metabolic state of the cell . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding can result in changes in gene expression, as well as enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can lead to altered metabolic pathways and changes in the levels of various metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have indicated that prolonged exposure to 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can lead to cumulative effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can cause liver and kidney damage in animal models .

Metabolic Pathways

2’,5’-Dichloro-3-(2-methylphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into different products, which may have their own biological activities .

Transport and Distribution

The transport and distribution of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be transported into the liver cells where it undergoes metabolism by cytochrome P450 enzymes .

Subcellular Localization

The subcellular localization of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum can facilitate its interaction with cytochrome P450 enzymes, thereby influencing its metabolic activity .

Propiedades

IUPAC Name |

1-(2,5-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYLUOFTZATXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644042 | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-99-6 | |

| Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.